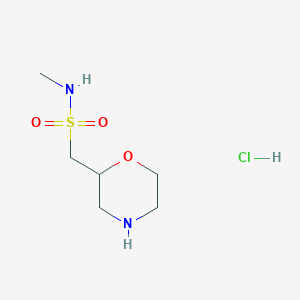
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C6H14N2O3S·HCl. It is known for its unique structure, which includes a morpholine ring, a sulfonamide group, and a methyl group. This compound is often used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then methylated using methyl iodide to obtain N-methyl-1-(morpholin-2-yl)methanesulfonamide. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The morpholine ring provides structural stability and enhances binding affinity. The compound’s effects are mediated through the inhibition of enzyme activity, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
- N-methyl-1-(morpholin-3-yl)methanesulfonamide hydrochloride
- N-methyl-1-(piperidin-2-yl)methanesulfonamide hydrochloride
- N-methyl-1-(pyrrolidin-2-yl)methanesulfonamide hydrochloride
Uniqueness
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride is unique due to its specific structural features, such as the morpholine ring and the sulfonamide group. These features confer distinct chemical properties, making it a valuable compound in various research applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness compared to similar compounds.
特性
IUPAC Name |
N-methyl-1-morpholin-2-ylmethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-7-12(9,10)5-6-4-8-2-3-11-6;/h6-8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMYSIFXZQIKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CNCCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
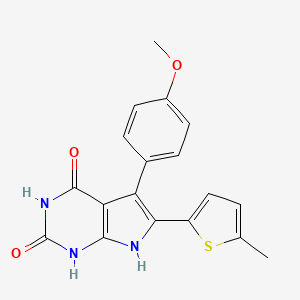
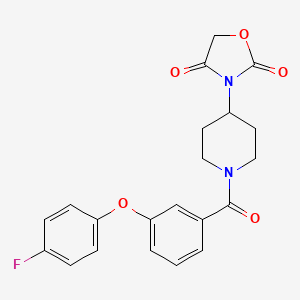
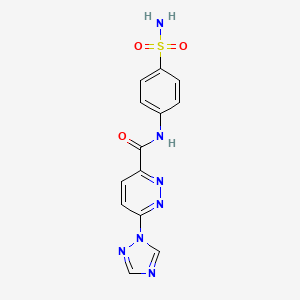
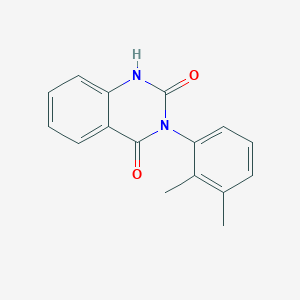

![methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate](/img/structure/B3010340.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)
![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
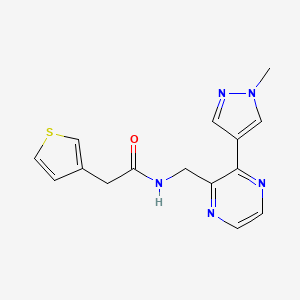
![3-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indazole](/img/structure/B3010344.png)
![1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010345.png)
![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)
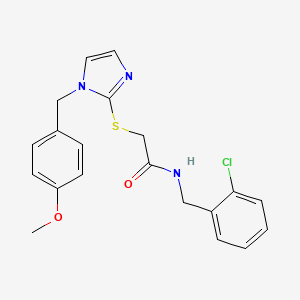
![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)
